molecular formula C8H10BFO4 B1530098 2,3-Dimethoxy-6-fluorophenylboronic acid CAS No. 1451392-13-4

2,3-Dimethoxy-6-fluorophenylboronic acid

Cat. No. B1530098
M. Wt: 199.97 g/mol
InChI Key: NLUMLIMEFPUAGS-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1451392-13-4 . It has a molecular weight of 199.97 and is a solid at room temperature . The IUPAC name for this compound is 6-fluoro-2,3-dimethoxyphenylboronic acid .


Molecular Structure Analysis

The InChI code for 2,3-Dimethoxy-6-fluorophenylboronic acid is 1S/C8H10BFO4/c1-13-6-4-3-5 (10)7 (9 (11)12)8 (6)14-2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, such as 2,3-Dimethoxy-6-fluorophenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds under mild and functional group tolerant conditions .


Physical And Chemical Properties Analysis

2,3-Dimethoxy-6-fluorophenylboronic acid is a solid at room temperature . It has a molecular weight of 199.97 and is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

2,3-Dimethoxy-6-fluorophenylboronic acid and its derivatives are pivotal in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. For instance, 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan undergoes Br/Li exchange, facilitating the synthesis of various ortho-functionalized arylboronic acids. This process is instrumental in accessing 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which are characterized by a high rotational barrier around the Caryl bond, highlighting their unique structural properties (Da̧browski et al., 2007).

Polymorph Control in Crystallization

The compound has also been utilized to understand the crystallization process of phenylboronic acids better, serving as a model substance to investigate polymorph control. It was crystallized under various conditions, revealing that surfactants could facilitate the crystallization of metastable forms and stabilize them, which is crucial for understanding the crystallization behaviors of similar compounds (Semjonova & Be̅rziņš, 2022).

Applications in Molecular Sensing

Derivatives of 2,3-dimethoxy-6-fluorophenylboronic acid are used in the development of molecular sensors, particularly for saccharides in aqueous media. The presence of the ortho-aminomethyl group alongside the boronic acid moiety enhances affinity towards diols at neutral pH, making these compounds valuable in carbohydrate sensing. This property is crucial for understanding and improving the selectivity and sensitivity of boronic acid-based sensors for biological and environmental applications (Sun et al., 2019).

Antiproliferative Potential in Cancer Research

Simple phenylboronic acid derivatives, including those related to 2,3-dimethoxy-6-fluorophenylboronic acid, have demonstrated significant antiproliferative activity in cancer cell lines. Compounds such as 2-fluoro-6-formylphenylboronic acid have shown strong cell cycle arrest induction in G2/M phases associated with caspase-3 activation in ovarian cancer cell lines, suggesting their potential as anticancer agents (Psurski et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Boronic acids, including 2,3-Dimethoxy-6-fluorophenylboronic acid, are gaining attention in the field of photodynamic therapy (PDT) for cancer treatment . The future research path includes the development of new photosensitizers with enhanced tumor selectivity to improve the effectiveness of PDT .

properties

IUPAC Name

(6-fluoro-2,3-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUMLIMEFPUAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-6-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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